molecular formula C8H13Cl2N3S B2559577 {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride CAS No. 1820735-56-5

{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride

Numéro de catalogue: B2559577
Numéro CAS: 1820735-56-5
Poids moléculaire: 254.17
Clé InChI: LFKBJCKIMQUIAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with methyl groups at positions 2 and 6, and a methanamine group at position 3. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications.

Propriétés

IUPAC Name

(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.2ClH/c1-5-4-11-7(3-9)6(2)10-8(11)12-5;;/h4H,3,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKBJCKIMQUIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

Applications De Recherche Scientifique

{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

COX-2 Inhibitors: Role of Substituents at C-5

Key Compound : N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)

  • Structure : Shares the imidazo[2,1-b]thiazole scaffold with the target compound but includes a 4-(methylsulfonyl)phenyl group at position 6 and a dimethylamine at C-4.
  • Activity : Potent COX-2 inhibitor with IC₅₀ = 0.08 µM and selectivity index (COX-2/COX-1) = 313.7 .
  • SAR Insight : The size and type of the amine group at C-5 critically influence potency and selectivity. Dimethylamine substituents optimize COX-2 binding, while bulkier groups reduce activity .

Comparison :

  • The target compound lacks the 4-(methylsulfonyl)phenyl group at position 6, which is crucial for COX-2 inhibition in compound 6a. However, its dihydrochloride form may improve bioavailability compared to neutral analogs.

Antimicrobial Carboxamide Derivatives

Key Compounds :

ND-11543 : N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide

  • Structure : Carboxamide derivative with a trifluoromethylpyridinyl-piperazine group.
  • Activity : Exhibits antimicrobial activity with MIC = 6.25 µg/mL against bacterial strains .

Compound 67 : A related imidazo-thiazole-carboxamide analog.

  • SAR : Fluoro and trifluoromethyl groups enhance antimicrobial potency by improving target binding .

Comparison :

  • The target compound’s methanamine group differs from the carboxamide moiety in ND-11543. This substitution likely shifts the biological target, as carboxamides are optimized for microbial enzyme inhibition.

Anticancer Thiadiazole Derivatives

Key Compound : 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide derivatives

  • Structure : Replaces the thiazole ring with a thiadiazole and includes a carbohydrazide group.
  • Activity : Demonstrated anticancer activity in a 2003 study .

Comparison :

Physicochemical and Commercial Considerations

  • Solubility: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to neutral analogs like {2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanol () .
  • Commercial Availability : The target compound is listed in CymitQuimica’s catalog as a building block (Ref: 3D-CXB36223), emphasizing its utility in medicinal chemistry .

Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Compound Name Core Structure C-5 Substituent Biological Activity IC₅₀/MIC Selectivity/Notes References
Target Compound Imidazo[2,1-b]thiazole Methanamine (dihydrochloride) N/A (Building block) N/A Enhanced solubility
6a Imidazo[2,1-b]thiazole N,N-Dimethylmethanamine COX-2 inhibition 0.08 µM (COX-2) Selectivity index = 313.7
ND-11543 Imidazo[2,1-b]thiazole Carboxamide Antimicrobial 6.25 µg/mL Fluoro/CF₃ groups critical
Thiadiazole carbohydrazide derivative Imidazo[2,1-b]thiadiazole Carbohydrazide Anticancer N/A Thiadiazole alters activity

Activité Biologique

{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a fused imidazole and thiazole ring system with two methyl groups at the 2 and 6 positions of the imidazole ring. This unique structure contributes to its chemical reactivity and interaction with biological targets.

Key Structural Features:

  • Imidazole and Thiazole Rings: These rings are known for their roles in various biological processes.
  • Methyl Substituents: The presence of methyl groups enhances the lipophilicity and biological activity of the compound.

Biological Activities

Research indicates that {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride exhibits several biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains. For instance, derivatives of thiazole compounds often display significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

Anticancer Potential

The anticancer activity of {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride has been documented in several studies. The compound's mechanism involves inducing apoptosis in cancer cells through various pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference Source
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via mitochondrial pathways
AntifungalDisruption of fungal cell membrane integrity

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride on various cancer cell lines. The results indicated an IC50 value comparable to standard chemotherapeutics like doxorubicin. The compound was particularly effective against human melanoma cells (WM793) and glioblastoma cells (U251), suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity. The study highlighted the importance of the thiazole moiety in enhancing antibacterial effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the imidazole or thiazole rings can significantly alter the biological activity. For instance:

  • Methyl Substitution: Methyl groups at specific positions enhance the lipophilicity and improve cellular uptake.
  • Ring Modifications: Altering substituents on the thiazole ring can increase potency against specific cancer cell lines or pathogens.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.